REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:9]1[C:17]2([CH3:18])[CH:12]([CH:13]([OH:19])[CH2:14][CH2:15][CH2:16]2)[CH2:11][CH2:10]1)[CH2:3][CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7].I([O-])(=O)(=O)=O.[Na+].C(Cl)(Cl)(Cl)Cl.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[OH-].[Na+]>O.O.[Ru](Cl)(Cl)Cl.C(#N)C>[CH3:1][CH:2]([CH:9]1[C:17]2([CH3:18])[CH:12]([C:13](=[O:19])[CH2:14][CH2:15][CH2:16]2)[CH2:11][CH2:10]1)[CH2:3][CH2:4][CH2:5][CH:6]([CH3:7])[CH3:8] |f:1.2,4.5.6.7.8.9,11.12|
|
Name
|
octahydro-1-(1,5-dimethylhexyl)-7a-methyl-4H-inden-4-ol
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
|
CC(CCCC(C)C)C1CCC2C(CCCC12C)O
|
Name
|
|
Quantity
|
7.48 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
potassium phosphate sodium hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+].[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.207 g
|
Type
|
catalyst
|
Smiles
|
O.[Ru](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
by mechanical stirring for 68 hours at 45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After this period
|
Type
|
EXTRACTION
|
Details
|
this was extracted with methylene chloride (2×40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
68 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC(C)C)C1CCC2C(CCCC12C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:9]1[C:17]2([CH3:18])[CH:12]([CH:13]([OH:19])[CH2:14][CH2:15][CH2:16]2)[CH2:11][CH2:10]1)[CH2:3][CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7].I([O-])(=O)(=O)=O.[Na+].C(Cl)(Cl)(Cl)Cl.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[OH-].[Na+]>O.O.[Ru](Cl)(Cl)Cl.C(#N)C>[CH3:1][CH:2]([CH:9]1[C:17]2([CH3:18])[CH:12]([C:13](=[O:19])[CH2:14][CH2:15][CH2:16]2)[CH2:11][CH2:10]1)[CH2:3][CH2:4][CH2:5][CH:6]([CH3:7])[CH3:8] |f:1.2,4.5.6.7.8.9,11.12|
|
Name
|
octahydro-1-(1,5-dimethylhexyl)-7a-methyl-4H-inden-4-ol
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
|
CC(CCCC(C)C)C1CCC2C(CCCC12C)O
|
Name
|
|
Quantity
|
7.48 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
potassium phosphate sodium hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+].[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.207 g
|
Type
|
catalyst
|
Smiles
|
O.[Ru](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
by mechanical stirring for 68 hours at 45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After this period
|
Type
|
EXTRACTION
|
Details
|
this was extracted with methylene chloride (2×40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
68 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC(C)C)C1CCC2C(CCCC12C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |